molecular formula C18H18N2O2 B026349 2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 104249-88-9

2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B026349
CAS No.: 104249-88-9
M. Wt: 294.3 g/mol
InChI Key: RJNORCOINJYWSD-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a tert-butyl group attached to a phenyl ring, which is further connected to a benzimidazole core with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-(tert-butyl)aniline, which undergoes a condensation reaction with o-phenylenediamine to form the benzimidazole core. This intermediate is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Halogenated or otherwise substituted phenyl derivatives.

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms, depending on the application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the benzimidazole core can participate in π-π stacking interactions. These interactions can modulate signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-benzo[d]imidazole-6-carboxylic acid: Lacks the tert-butyl group, which may affect its biological activity and solubility.

    2-(4-Methylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid: Features a methyl group instead of a tert-butyl group, potentially altering its steric and electronic properties.

    2-(4-Chlorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid: Contains a chlorine atom, which can influence its reactivity and interactions with biological targets.

Uniqueness

The presence of the tert-butyl group in 2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid imparts unique steric and electronic properties, which can enhance its stability and specificity in various applications. This makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)13-7-4-11(5-8-13)16-19-14-9-6-12(17(21)22)10-15(14)20-16/h4-10H,1-3H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNORCOINJYWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545497
Record name 2-(4-tert-Butylphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104249-88-9
Record name 2-(4-tert-Butylphenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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